molecular formula C28H52BF3N2 B8252617 Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride

Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride

Cat. No.: B8252617
M. Wt: 484.5 g/mol
InChI Key: UUVIAGFPPUPYPK-UHFFFAOYSA-M
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Description

Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride is a complex chemical compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a borane group, a piperidine moiety, and a fluoride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine moiety can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives . The borane group is introduced via a reaction with boronic acid derivatives, often under conditions that promote the formation of boron-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, borohydrides, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride involves its interaction with specific molecular targets. The borane group can form stable complexes with transition metals, facilitating catalytic reactions. The piperidine moiety can interact with biological receptors, potentially modulating their activity. The fluoride ion can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other borane derivatives and piperidine-containing molecules, such as:

Uniqueness

The uniqueness of Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride lies in its combination of a borane group, a piperidine moiety, and a fluoride ion.

Properties

IUPAC Name

difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C12H16BF2N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;14-13(15)12-6-4-11(5-7-12)10-16-8-2-1-3-9-16;/h5-16H2,1-4H3;4-7H,1-3,8-10H2;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVIAGFPPUPYPK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCCCC2)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52BF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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